molecular formula C8H6N2O3 B1342925 4-Nitroindolin-2-one CAS No. 61394-51-2

4-Nitroindolin-2-one

Cat. No.: B1342925
CAS No.: 61394-51-2
M. Wt: 178.14 g/mol
InChI Key: ZNBQKWDTXBXIID-UHFFFAOYSA-N
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Description

4-Nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a nitro group at the fourth position of the indolin-2-one core.

Mechanism of Action

Target of Action

The primary target of 4-Nitroindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division.

Mode of Action

This compound interacts with its target, Topoisomerase IV, by inhibiting its function. This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, and secondly, it follows the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .

Biochemical Pathways

The compound affects the DNA replication pathway by inhibiting Topoisomerase IV. This results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .

Pharmacokinetics

It is known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability.

Result of Action

The result of this compound’s action is the inhibition of DNA replication due to the disruption of Topoisomerase IV’s function. This leads to DNA damage and ultimately, cell death . The compound has shown potent activities against both aerobic and anaerobic bacteria .

Action Environment

The action of this compound is influenced by the presence or absence of oxygen. The compound is effective against anaerobic bacteria, where the nitro group is reduced in vivo to form reactive radicals that damage DNA and proteins . Unexpectedly, the compound also exhibits potent activities against aerobic bacteria, suggesting a different, yet undiscovered mode of action .

Biochemical Analysis

Biochemical Properties

4-Nitroindolin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with topoisomerase IV, an essential enzyme for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and ultimately bacterial cell death. Additionally, this compound exhibits redox activity, which contributes to its ability to generate reactive oxygen species that can damage cellular components .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it induces DNA damage by inhibiting topoisomerase IV and generating reactive oxygen species . This leads to the upregulation of bacteriophage-associated proteins, indicative of DNA damage response . In mammalian cells, this compound has shown potential antitumor activity by inhibiting protein-tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the decatenation of DNA during replication . Secondly, it undergoes reductive bioactivation, leading to the formation of reactive radicals that cause oxidative stress and damage to cellular components . This dual mechanism not only enhances its antibacterial activity but also reduces the likelihood of resistance development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antibacterial effects of this compound are observed within hours of treatment, with significant bacterial cell death occurring within 24 hours . Long-term studies in vivo have shown that repeated administration can lead to sustained antibacterial effects without significant resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and damage to host tissues . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes enzymatic reduction, leading to the formation of reactive intermediates that interact with cellular metabolites . These interactions can alter metabolic flux and affect the levels of various metabolites. The compound also interacts with enzymes involved in oxidative stress response, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as bacterial cells or tumor tissues. The compound’s distribution is influenced by its redox properties, which can affect its accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments within cells through targeting signals and post-translational modifications . In bacterial cells, it localizes to the nucleoid region, where it interacts with topoisomerase IV . In mammalian cells, it can accumulate in the cytoplasm and nucleus, where it exerts its antitumor effects by inhibiting protein-tyrosine kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroindolin-2-one typically involves the nitration of indolin-2-one. One common method is the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Nitroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the fourth position enhances its reactivity and potential for various applications compared to other nitro-substituted indolin-2-one derivatives .

Properties

IUPAC Name

4-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBQKWDTXBXIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616803
Record name 4-Nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61394-51-2
Record name 4-Nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitroindole (12.2 g, 75.2 mmol) and N-chlorosuccinimide (6.07 g, 30.1 mmol) in CHCl3 (500 mL) was heated at reflux for 30 h, then concentrated under reduced pressure to give an orange solid. The solid was dissolved in AcOH (200 mL) and the resulting solution was warmed to 70° C., then 85% H3PO4 (80 mL) was added over 2 min. The mixture was heated to reflux for 90 min then cooled on ice. The cooled mixture was adjusted to pH 6 by addition of 10 N NaOH (450 mL), followed by aqueous NaHCO3, keeping the temperature below 30° C. The mixture was extracted with EtOAc (3×1 L) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was partially purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 0:100, and then triturated with MeOH to give the title compound. MS: m/z 179 (M+1).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-nitroindole (12.2 g, 75.2 mmol) and N-chlorosuccinimide (6.07 g, 30.1 mmol) in CHCl3 (500 mL) was heated at reflux for 30 h, then concentrated to dryness under reduced pressure. The residue was dissolved in AcOH (200 mL) and the resulting solution was warmed to 70° C., then 85% H3PO4 (80 mL) was added over 2 min. The mixture was heated to reflux for 90 min then cooled on ice. The cooled mixture was adjusted to pH 6 by addition of 10 N NaOH (450 mL), followed by aqueous NaHCO3, keeping the temperature below 30° C. The mixture was extracted with EtOAc (3×1 L) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was partially purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 0:100, and then triturated with MeOH to give the title compound. MS: m/z=179 (M+1).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphoric acid (35 mL of 86%) is added to a solution of 3-chloro-4-nitroindole (1.27 g, 6.46 mmol) in 2-methoxyethanol (50 mL) at 100° C. The resulting brown colored solution is stirred at 95° C. for 3.5 hours. The reaction is cooled to room temperature and then poured into 500 mL of water. The aqueous layer is extracted three times with ethyl acetate. The ethyl acetate layer is dried over magnesium sulfate, filtered and the solvents removed by rotary evaporation. The crude material is purified via silica gel column chromatography using 2% methanol/methylene chloride as the eluent. The product containing fractions are combined and the solvents removed by rotary evaporation to yield 0.90 g of slightly impure 4-nitrooxindole as an orange solid.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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